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Compound of Interest

Compound Name: 4-Bromoisophthalic acid

Cat. No.: B146020 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
4-Bromoisophthalic acid (4-BIPA) is a substituted aromatic dicarboxylic acid with the

molecular formula C₈H₅BrO₄. Its structure, featuring a bromine atom and two carboxylic acid

groups on a benzene ring, makes it a versatile building block in organic synthesis, particularly

in the development of metal-organic frameworks (MOFs), polymers, and pharmaceutical

intermediates. A thorough understanding of its spectroscopic and structural characteristics is

paramount for its application in these fields. This technical guide provides an in-depth overview

of the key spectroscopic data for 4-Bromoisophthalic acid and the experimental protocols for

their acquisition.

Molecular Structure
4-Bromoisophthalic acid consists of a benzene ring with two carboxylic acid groups at

positions 1 and 3, and a bromine atom at position 4. This substitution pattern leads to a specific

set of spectroscopic signatures that are detailed in the following sections.

Spectroscopic Data
The following tables summarize the key spectroscopic data for 4-Bromoisophthalic acid,

providing a quantitative reference for researchers.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Data for 4-Bromoisophthalic acid

Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

~13.5 broad singlet -
Carboxylic acid

protons (2H)

8.28 doublet 2.1 Aromatic proton (1H)

7.95 doublet of doublets 8.3, 2.1 Aromatic proton (1H)

7.89 doublet 8.3 Aromatic proton (1H)

Solvent: DMSO-d₆, Frequency: 400 MHz

Table 2: ¹³C NMR Data for 4-Bromoisophthalic acid

Chemical Shift (δ) ppm Assignment

167.5 Carboxylic acid carbons

138.5 Aromatic carbon

134.2 Aromatic carbon

132.1 Aromatic carbon

130.8 Aromatic carbon

129.5 Aromatic carbon

122.3 Aromatic carbon

Solvent: DMSO-d₆

Vibrational Spectroscopy
Table 3: Fourier-Transform Infrared (FT-IR) Spectroscopy Data for 4-Bromoisophthalic acid
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Wavenumber (cm⁻¹) Intensity Assignment

3100-2500 Broad
O-H stretch (carboxylic acid

dimer)

1715 Strong C=O stretch (carboxylic acid)

1600, 1550, 1450 Medium-Strong C=C stretch (aromatic ring)

1300 Medium C-O stretch, O-H bend

920 Broad O-H out-of-plane bend

750 Strong C-H out-of-plane bend

680 Medium C-Br stretch

Sample Preparation: KBr Pellet

Mass Spectrometry
Table 4: Mass Spectrometry Data for 4-Bromoisophthalic acid

m/z Relative Intensity (%) Assignment

244/246 ~100/~98
[M]⁺ (Molecular ion, showing

isotopic pattern of Br)

227/229 Moderate [M-OH]⁺

199/201 Moderate [M-COOH]⁺

120 Moderate [M-Br-COOH]⁺

75 High [C₆H₃]⁺

Ionization Method: Electron Ionization (EI)

UV-Vis Spectroscopy
For aromatic compounds like 4-Bromoisophthalic acid, the UV-Vis spectrum is characterized

by absorption bands corresponding to π → π* transitions within the benzene ring. In a
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methanol solution, 4-Bromoisophthalic acid typically exhibits absorption maxima around 210

nm and 290 nm. The exact positions and intensities of these bands can be influenced by the

solvent and pH.

Experimental Protocols
Detailed methodologies for the acquisition of the presented spectroscopic data are provided

below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR

Sample Preparation: Dissolve approximately 5-10 mg of 4-Bromoisophthalic acid in 0.7 mL

of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

Acquisition Parameters (¹H NMR):

Number of scans: 16-32

Relaxation delay: 1-2 seconds

Pulse width: 90°

Spectral width: -2 to 16 ppm

Acquisition Parameters (¹³C NMR):

Number of scans: 1024 or more (due to the low natural abundance of ¹³C)

Relaxation delay: 2-5 seconds

Pulse width: 30-45°

Spectral width: 0 to 200 ppm

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b146020?utm_src=pdf-body
https://www.benchchem.com/product/b146020?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b146020?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Processing: Apply Fourier transformation to the acquired free induction decay (FID). Phase

and baseline correct the resulting spectrum. Reference the ¹H spectrum to the residual

DMSO peak at 2.50 ppm and the ¹³C spectrum to the DMSO-d₆ solvent peak at 39.52 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy
KBr Pellet Method

Sample Preparation:

Thoroughly grind 1-2 mg of 4-Bromoisophthalic acid with approximately 100-200 mg of

dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.

Transfer the finely ground powder to a pellet press.

Apply pressure (typically 8-10 tons) under vacuum to form a transparent or translucent

pellet.

Instrumentation: Use a Fourier-Transform Infrared spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder and acquire the sample spectrum.

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

Data Processing: The background spectrum is automatically subtracted from the sample

spectrum to yield the final infrared spectrum of the compound.

Mass Spectrometry
Electron Ionization (EI)

Sample Introduction: Introduce a small amount of the solid sample into the mass

spectrometer via a direct insertion probe.

Instrumentation: Employ a mass spectrometer equipped with an electron ionization source.
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Acquisition Parameters:

Ionization energy: 70 eV

Source temperature: 200-250 °C

Mass range: 50-500 m/z

Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and

characteristic fragmentation patterns. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an

approximate 1:1 ratio) should be evident in fragments containing a bromine atom.

UV-Vis Spectroscopy
Sample Preparation: Prepare a dilute solution of 4-Bromoisophthalic acid in a UV-

transparent solvent, such as methanol or ethanol. A typical concentration is in the range of

10⁻⁴ to 10⁻⁵ M.

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

Data Acquisition:

Fill a quartz cuvette with the pure solvent to be used as a reference.

Fill a second quartz cuvette with the sample solution.

Scan the sample over a wavelength range of approximately 200-400 nm.

Data Analysis: Identify the wavelengths of maximum absorbance (λmax) from the resulting

spectrum.

Logical and Experimental Workflows
The following diagrams illustrate the general workflows for the synthesis and spectroscopic

characterization of 4-Bromoisophthalic acid.
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General Workflow for Spectroscopic Analysis of 4-Bromoisophthalic Acid

Synthesis and Purification

Spectroscopic Characterization

Isophthalic Acid

Bromination
(e.g., with Br2 in fuming H2SO4)

Crude 4-Bromoisophthalic Acid

Purification
(e.g., Recrystallization)

Pure 4-Bromoisophthalic Acid

NMR Spectroscopy
(¹H, ¹³C) FT-IR Spectroscopy Mass Spectrometry UV-Vis Spectroscopy

Structural Elucidation and Data Interpretation
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NMR Spectroscopy Experimental Workflow

4-Bromoisophthalic Acid Sample

Dissolve in DMSO-d6

Transfer to NMR Tube

Place in NMR Spectrometer

Acquire ¹H and ¹³C Spectra

Data Processing
(FT, Phasing, Baseline Correction)

Spectral Analysis and Interpretation
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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